molecular formula C19H23ClN2 B5864920 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine

1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine

Cat. No. B5864920
M. Wt: 314.9 g/mol
InChI Key: KINHOHXDDYBHSP-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBMP is a complex molecule that exhibits a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of various psychiatric disorders. This compound has also been investigated for its potential use as a probe for studying the function of certain neurotransmitter receptors in the brain.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the D2 receptor. These actions are thought to contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It has also been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine is its high potency and selectivity for certain neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of various psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Conclusion
In conclusion, this compound is a complex chemical compound that exhibits a wide range of biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly for its antipsychotic, antidepressant, and anxiolytic effects. This compound's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the D2 receptor. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-methylbenzyl chloride in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of this compound is typically high, and the purity of the compound can be confirmed using spectroscopic techniques.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-16-4-2-5-17(12-16)14-21-8-10-22(11-9-21)15-18-6-3-7-19(20)13-18/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINHOHXDDYBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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